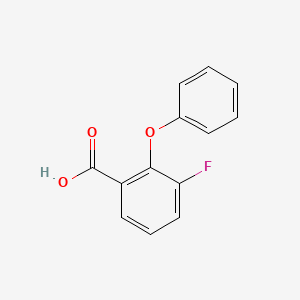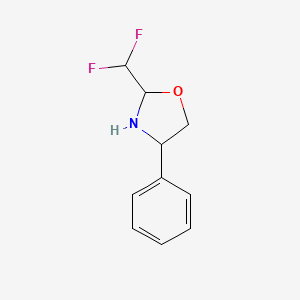![molecular formula C8H14ClNO2 B12309318 Methyl 3-aminobicyclo[3.1.0]hexane-1-carboxylate hydrochloride CAS No. 2307747-73-3](/img/structure/B12309318.png)
Methyl 3-aminobicyclo[3.1.0]hexane-1-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le chlorhydrate de 3-aminobicyclo[310]hexane-1-carboxylate de méthyle est un composé bicyclique doté d'une structure unique qui en fait un sujet intéressant pour la recherche chimique. Ce composé se caractérise par son noyau bicyclo[310]hexane, un système cyclique rigide et contraint.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du chlorhydrate de 3-aminobicyclo[3.1.0]hexane-1-carboxylate de méthyle implique généralement la cyclopropanation de précurseurs appropriés. Une méthode courante est la cyclopropanation intramoléculaire des alpha-diazoacétates à l'aide de catalyseurs métalliques de transition tels que le ruthénium (Ru(II)) . Cette méthode implique plusieurs étapes, commençant par la préparation d'intermédiaires bromoacétates, suivie de la formation d'alpha-diazoacétates et enfin de la réaction de cyclopropanation .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais optimisées pour la production à grande échelle. Cela comprend l'utilisation de réacteurs à écoulement continu et de catalyseurs plus efficaces pour augmenter le rendement et réduire les temps de réaction. Les conditions et les réactifs spécifiques utilisés peuvent varier en fonction de la pureté et de l'échelle de production souhaitées.
Analyse Des Réactions Chimiques
Types de réactions
Le chlorhydrate de 3-aminobicyclo[3.1.0]hexane-1-carboxylate de méthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe amino peut être oxydé pour former des dérivés nitro ou nitroso.
Réduction : Le groupe ester peut être réduit en alcool.
Substitution : Le groupe amino peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH₄) ou le borohydrure de sodium (NaBH₄) sont utilisés.
Substitution : Des réactifs comme les halogénoalcanes ou les chlorures d'acyle peuvent être utilisés pour les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du groupe amino peut produire des dérivés nitro, tandis que la réduction du groupe ester peut produire des alcools.
Applications de la recherche scientifique
Le chlorhydrate de 3-aminobicyclo[3.1.0]hexane-1-carboxylate de méthyle présente plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Sa structure unique en fait un candidat pour l'étude des interactions enzymatiques et de la liaison aux récepteurs.
Industrie : Utilisé dans la synthèse de matériaux ayant des propriétés spécifiques, telles que les polymères et les catalyseurs.
Mécanisme d'action
Le mécanisme d'action du chlorhydrate de 3-aminobicyclo[3.1.0]hexane-1-carboxylate de méthyle implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. La structure bicyclique rigide permet des interactions de liaison spécifiques, qui peuvent moduler l'activité de ces cibles. Le groupe amino peut former des liaisons hydrogène, tandis que le groupe ester peut participer à des interactions hydrophobes, contribuant à l'activité globale du composé.
Applications De Recherche Scientifique
Methyl 3-aminobicyclo[3.1.0]hexane-1-carboxylate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the synthesis of materials with specific properties, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of Methyl 3-aminobicyclo[3.1.0]hexane-1-carboxylate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The rigid bicyclic structure allows for specific binding interactions, which can modulate the activity of these targets. The amino group can form hydrogen bonds, while the ester group can participate in hydrophobic interactions, contributing to the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Composés similaires
- 3-aminobicyclo[3.1.0]hexane-1-carboxylate de méthyle
- Chlorhydrate de 3-azabicyclo[3.1.0]hexane-1-carboxylate de méthyle
- Chlorhydrate de 2-aminobicyclo[3.1.0]hexane-2-carboxylate de méthyle
Unicité
Le chlorhydrate de 3-aminobicyclo[3.1.0]hexane-1-carboxylate de méthyle est unique en raison de son motif de substitution spécifique sur le noyau bicyclique. Ce motif de substitution influence sa réactivité et ses propriétés de liaison, ce qui le distingue des autres composés similaires. La présence à la fois d'un groupe amino et d'un ester carboxylate dans un système bicyclique contraint offre une combinaison unique de réactivité et de stabilité.
Propriétés
Numéro CAS |
2307747-73-3 |
|---|---|
Formule moléculaire |
C8H14ClNO2 |
Poids moléculaire |
191.65 g/mol |
Nom IUPAC |
methyl 3-aminobicyclo[3.1.0]hexane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H13NO2.ClH/c1-11-7(10)8-3-5(8)2-6(9)4-8;/h5-6H,2-4,9H2,1H3;1H |
Clé InChI |
CPJJIPMHNWAJBL-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C12CC1CC(C2)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


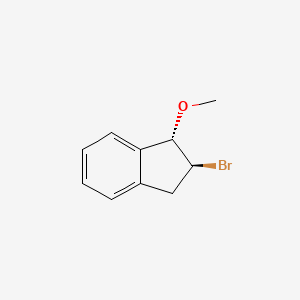
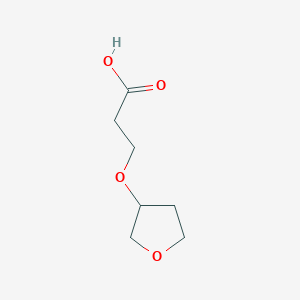
![rac-(1R,2R)-2-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}cyclopropane-1-carboxylic acid](/img/structure/B12309252.png)


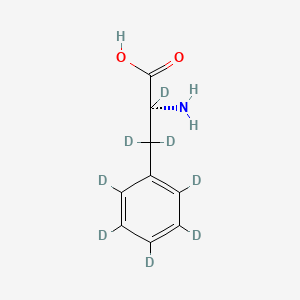
![6-(Methylsulfonyl)-1-(spiro[2.5]octan-6-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12309294.png)

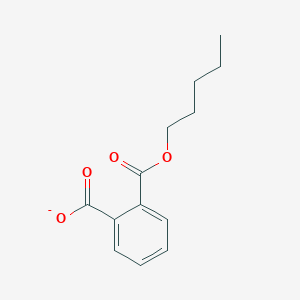
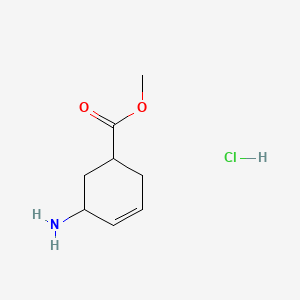
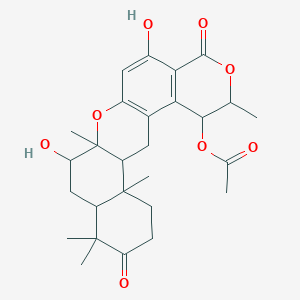
![1-(Thiophen-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B12309312.png)
